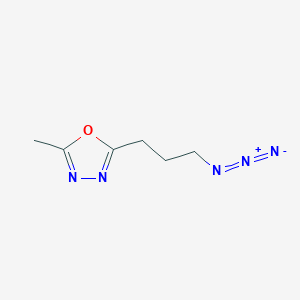
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole
描述
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of azides and oxadiazoles. This compound is characterized by the presence of an azide group (-N₃) attached to a propyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
属性
IUPAC Name |
2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYVCPKBPSQVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the azide group: The azide group is introduced by reacting a suitable halide precursor (e.g., 3-chloropropyl) with sodium azide (NaN₃) in an organic solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反应分析
Types of Reactions
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Cycloaddition reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts (CuAAC) are commonly used for azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN₃) in DMF or acetonitrile.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable linkages.
作用机制
The mechanism of action of 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. In biological systems, the compound can be used to modify proteins or nucleic acids through bioconjugation, affecting their function and interactions.
相似化合物的比较
Similar Compounds
2-(3-Azidopropyl)-1,3,4-oxadiazole: Lacks the methyl group on the oxadiazole ring.
5-Methyl-1,3,4-oxadiazole: Lacks the azidopropyl group.
3-Azidopropyl-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is unique due to the combination of the azide group and the methyl-substituted oxadiazole ring. This combination imparts specific reactivity and stability, making it a versatile intermediate in various chemical and biological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


